molecular formula C16H17NO2 B308713 N-(2-hydroxy-4-methylphenyl)-2-(3-methylphenyl)acetamide

N-(2-hydroxy-4-methylphenyl)-2-(3-methylphenyl)acetamide

Cat. No. B308713
M. Wt: 255.31 g/mol
InChI Key: DEKJNCFHNJWNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-4-methylphenyl)-2-(3-methylphenyl)acetamide, commonly known as HMMA-2, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. HMMA-2 belongs to the class of compounds known as N-aryl-2-(3-phenyl)acetamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of HMMA-2 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, HMMA-2 has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating neuronal activity.
Biochemical and Physiological Effects:
HMMA-2 has been shown to have a range of biochemical and physiological effects. Studies have shown that HMMA-2 can reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, HMMA-2 has been shown to reduce the activity of certain enzymes that are involved in the production of pain-inducing molecules.

Advantages and Limitations for Lab Experiments

One advantage of using HMMA-2 in scientific research is that it is a synthetic compound, meaning that it can be easily produced in large quantities with high purity. Additionally, HMMA-2 has been shown to exhibit a range of biological activities, making it a versatile compound for use in a variety of experimental settings.
One limitation of using HMMA-2 in scientific research is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the potential side effects of HMMA-2 and its long-term safety profile.

Future Directions

There are several potential future directions for research on HMMA-2. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more effective and targeted therapeutic interventions.
Another area of research could focus on the potential use of HMMA-2 in the treatment of other neurological conditions, such as Parkinson's disease or Alzheimer's disease. Additionally, research could explore the potential use of HMMA-2 in combination with other compounds to enhance its therapeutic effects.
Overall, HMMA-2 is a promising compound with a range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential side effects, but its versatility and ease of synthesis make it an attractive candidate for scientific research.

Synthesis Methods

The synthesis of HMMA-2 involves the reaction of 2-hydroxy-4-methylbenzaldehyde with 3-methylphenylacetic acid in the presence of a catalyst. The resulting product is then treated with an amine to form the final compound. The synthesis of HMMA-2 has been optimized to yield high purity and yield, making it a viable compound for scientific research.

Scientific Research Applications

HMMA-2 has been studied for its potential therapeutic applications in a variety of areas. One area of research has focused on its anti-inflammatory and analgesic effects. Studies have shown that HMMA-2 can reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Another area of research has focused on the potential anticonvulsant effects of HMMA-2. Studies have shown that HMMA-2 can reduce seizure activity in animal models, suggesting that it may have potential as a treatment for epilepsy.

properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H17NO2/c1-11-4-3-5-13(8-11)10-16(19)17-14-7-6-12(2)9-15(14)18/h3-9,18H,10H2,1-2H3,(H,17,19)

InChI Key

DEKJNCFHNJWNPO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)C)O

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)C)O

Origin of Product

United States

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